Cas no 1699262-61-7 (5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde)

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde scaffold substituted with a 4-(methylsulfanyl)piperidin-1-yl moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and organic synthesis. The presence of the methylsulfanyl group enhances lipophilicity, while the piperidine ring contributes to conformational flexibility, making it a versatile intermediate for the development of pharmacologically active molecules. The aldehyde functionality allows for further derivatization, enabling its use in condensation, reduction, or nucleophilic addition reactions. Its well-defined synthetic pathway and stability under standard conditions make it a reliable building block for research applications.
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde structure
1699262-61-7 structure
Product Name:5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde
CAS No:1699262-61-7
MF:C11H15NO2S
MW:225.30730175972
CID:5710600
PubChem ID:130490386
Update Time:2025-05-19

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1699262-61-7
    • 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde
    • EN300-725428
    • Inchi: 1S/C11H15NO2S/c1-15-10-4-6-12(7-5-10)11-3-2-9(8-13)14-11/h2-3,8,10H,4-7H2,1H3
    • InChI Key: QDWIZLVOHOBWNC-UHFFFAOYSA-N
    • SMILES: S(C)C1CCN(C2=CC=C(C=O)O2)CC1

Computed Properties

  • Exact Mass: 225.08234989g/mol
  • Monoisotopic Mass: 225.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.8Ų

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde Pricemore >>

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Additional information on 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde (CAS No. 1699262-61-7): A Comprehensive Overview

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde (CAS No. 1699262-61-7) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various biological activities, making it a subject of interest for researchers and pharmaceutical companies alike.

The chemical structure of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is composed of a furan ring linked to a piperidine moiety via a methanesulfanyl group. The presence of the aldehyde functional group at the 2-position of the furan ring adds to its reactivity and potential for further derivatization. This combination of structural elements provides a versatile platform for the development of novel therapeutic agents.

Recent studies have highlighted the biological activities of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in various inflammatory diseases. This property makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an antitumor agent. Research has demonstrated that 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde can induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The mechanism of action involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells. These findings suggest that this compound could be further developed into a novel anticancer drug.

In addition to its anti-inflammatory and antitumor properties, 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and neurotoxicity, which are common features in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to its ability to scavenge free radicals and inhibit the activation of microglia, which are key players in neuroinflammation.

The synthesis of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde involves several steps, including the formation of the furan ring, the introduction of the piperidine moiety, and the final aldehyde functionalization. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of 5-bromofurfural with 4-methylthiopiperidine hydrochloride followed by deprotection to yield the desired product. The choice of synthetic method depends on factors such as yield, purity, and scalability.

The pharmacokinetic properties of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde have also been studied to assess its suitability for therapeutic applications. Preliminary data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. However, further studies are needed to optimize its pharmacological properties and evaluate its safety profile in preclinical models.

In conclusion, 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde (CAS No. 1699262-61-7) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in anti-inflammatory, antitumor, and neuroprotective therapies make it an attractive target for drug development. Ongoing research aims to elucidate its mechanisms of action and optimize its therapeutic potential, paving the way for new treatments in various medical fields.

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